C-Benzofuran-2-yl-C-phenyl-methylamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-Benzofuran-2-yl-C-phenyl-methylamine typically involves the reaction of benzofuran derivatives with phenylmethylamine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where benzofuran is reacted with phenylmethylamine in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
C-Benzofuran-2-yl-C-phenyl-methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles like halides, alcohols, and amines
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids
Reduction: Formation of corresponding amines or alcohols
Substitution: Formation of substituted benzofuran derivatives
Scientific Research Applications
C-Benzofuran-2-yl-C-phenyl-methylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of C-Benzofuran-2-yl-C-phenyl-methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of cell growth in cancer cells or disruption of bacterial cell walls in antimicrobial applications .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A simpler compound with a similar core structure but lacking the phenylmethylamine group.
Phenylmethylamine: A compound with a similar amine group but lacking the benzofuran core.
Substituted Benzofurans: Compounds with various substituents on the benzofuran ring, exhibiting different biological activities.
Uniqueness
C-Benzofuran-2-yl-C-phenyl-methylamine is unique due to its combined benzofuran and phenylmethylamine structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications in research and potential therapeutic uses .
Properties
Molecular Formula |
C15H13NO |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-benzofuran-2-yl(phenyl)methanamine |
InChI |
InChI=1S/C15H13NO/c16-15(11-6-2-1-3-7-11)14-10-12-8-4-5-9-13(12)17-14/h1-10,15H,16H2 |
InChI Key |
HJJRPYFDKVKGRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC3=CC=CC=C3O2)N |
Origin of Product |
United States |
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